molecular formula C11H12F3NO4S B6328229 Methyl 3,3,3-trifluoro-N-[(4-methylphenyl)sulfonyl]alaninate, 97% (Tos-L-Ala(F3)-OMe) CAS No. 1262416-11-4

Methyl 3,3,3-trifluoro-N-[(4-methylphenyl)sulfonyl]alaninate, 97% (Tos-L-Ala(F3)-OMe)

Cat. No. B6328229
CAS RN: 1262416-11-4
M. Wt: 311.28 g/mol
InChI Key: SVOFGQBXSOWEDY-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3,3,3-trifluoro-N-[(4-methylphenyl)sulfonyl]alaninate, 97% (Tos-L-Ala(F3)-OMe)” is a chemical compound widely used in scientific research. It belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .


Molecular Structure Analysis

The molecular formula of this compound is C11H12F3NO4S . It is closely related to compounds like Methyl trifluoromethanesulfonate .

Future Directions

Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, the study and application of “Methyl 3,3,3-trifluoro-N-[(4-methylphenyl)sulfonyl]alaninate, 97% (Tos-L-Ala(F3)-OMe)” and similar compounds could have significant implications for the future of pharmaceuticals .

properties

IUPAC Name

methyl (2R)-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO4S/c1-7-3-5-8(6-4-7)20(17,18)15-9(10(16)19-2)11(12,13)14/h3-6,9,15H,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOFGQBXSOWEDY-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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